molecular formula C12H14N2O2 B8330169 3-Methyl-6-(4-morpholinyl)-1,2-benzisoxazole

3-Methyl-6-(4-morpholinyl)-1,2-benzisoxazole

Cat. No.: B8330169
M. Wt: 218.25 g/mol
InChI Key: WMQOHZWWXSASHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-6-(4-morpholinyl)-1,2-benzisoxazole is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

3-methyl-6-morpholin-4-yl-1,2-benzoxazole

InChI

InChI=1S/C12H14N2O2/c1-9-11-3-2-10(8-12(11)16-13-9)14-4-6-15-7-5-14/h2-3,8H,4-7H2,1H3

InChI Key

WMQOHZWWXSASHO-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C=CC(=C2)N3CCOCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6-amino-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole (0.230 g, 1.55 mmol), β,β'-dibromodiethyl ether (0.397 g, 1.71 mmol), and diisopropylethyl amine (Hunig's base, 0.648 mL, 3.72 mmol) in toluene (2.5 mL) was heated at 120° C. for 15 hours. The cooled reaction mixture was diluted with EtOAc and washed with water and brine and dried (MgSO4), filtered, and concentrated. Two additional separate reactions using 6-amino-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole (0.050 g, 0.34 mmol, and 0.150 g, 1.01 mmol) were carried out in the same manner. Crude product from the three reactions was combined and purified by silica gel flash chromatography (1% MeOH/CH2Cl2) to give the title compound (0.499 g, 79% combined yield) as a pale yellow solid. A small sample was further purified by recrystallization (EtOAc/hexanes) to give a white solid.
Name
6-amino-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
0.397 g
Type
reactant
Reaction Step One
Quantity
0.648 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
6-amino-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole
Quantity
0.05 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
79%

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